molecular formula C12H10N4O3S B11020470 (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11020470
M. Wt: 290.30 g/mol
InChI Key: VICFGNKCAMXZPP-AATRIKPKSA-N
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Description

The compound (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide is an organic molecule that features a thiadiazole ring, a nitrophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.

    Nitration of Benzene: The nitrophenyl group is introduced by nitrating benzene using a mixture of concentrated nitric and sulfuric acids.

    Coupling Reaction: The final step involves coupling the thiadiazole derivative with the nitrophenyl derivative under basic conditions to form the propenamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiadiazole ring.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new medications for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism by which (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a different position of the nitro group.

    (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-chlorophenyl)prop-2-enamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The uniqueness of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)6-5-9-3-2-4-10(7-9)16(18)19/h2-7H,1H3,(H,13,15,17)/b6-5+

InChI Key

VICFGNKCAMXZPP-AATRIKPKSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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